molecular formula C19H18Cl2N4O B2900001 N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-3,6-dichloropyridine-2-carboxamide CAS No. 1176526-41-2

N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-3,6-dichloropyridine-2-carboxamide

Cat. No.: B2900001
CAS No.: 1176526-41-2
M. Wt: 389.28
InChI Key: GDWRHNUNQRQFEN-UHFFFAOYSA-N
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Description

N-[(1-Benzyl-3,5-dimethylpyrazol-4-yl)methyl]-3,6-dichloropyridine-2-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with benzyl and methyl groups, linked via a methylene bridge to a 3,6-dichloropyridine-2-carboxamide moiety. Pyrazole derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as enzymes and receptors. The dichloropyridine group introduces electron-withdrawing effects, which may enhance binding affinity in hydrophobic environments.

Properties

IUPAC Name

N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-3,6-dichloropyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N4O/c1-12-15(10-22-19(26)18-16(20)8-9-17(21)23-18)13(2)25(24-12)11-14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWRHNUNQRQFEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)CNC(=O)C3=C(C=CC(=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-3,6-dichloropyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrazol ring The initial step may include the reaction of hydrazine with a suitable diketone to form the pyrazol core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and specific reaction conditions are optimized to ensure high yield and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and protein interactions.

Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-3,6-dichloropyridine-2-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the biological context in which the compound is used. For example, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity to achieve therapeutic effects.

Comparison with Similar Compounds

Structural Differences :

  • Core : Shares a pyrazole ring but substitutes the benzyl group with a butyl chain and lacks the methylene bridge.
  • Functional Groups : Features a sulfonamide (-SO₂NH-) linked to a pyridine ring instead of a carboxamide (-CONH-) as in the target compound.
  • Substituents : Includes a 4-chlorophenyl carbamoyl group versus the dichloropyridine in the target.

Physicochemical Properties :

  • Molecular Weight : 448.97 g/mol (C₂₁H₂₅ClN₄O₃S), significantly higher than the target compound (401.28 g/mol).
  • Melting Point : 138–142°C, indicating moderate crystalline stability .
  • Spectral Data : IR bands at 1726 cm⁻¹ (C=O) and 1164 cm⁻¹ (SO₂) highlight key functional groups.

Compounds 11a and 11b: Thiazolo-Pyrimidine Derivatives

Structural Differences :

  • Core : Thiazolo[3,2-a]pyrimidine instead of pyrazole-pyridine.
  • Substituents: 11a has a 2,4,6-trimethylbenzylidene group, while 11b features a 4-cyanobenzylidene. Both include a 5-methylfuran substituent absent in the target compound.
  • Functional Groups : Carbonitrile (CN) and carbonyl (C=O) groups dominate, differing from the carboxamide in the target.

Physicochemical Properties :

  • Molecular Weights : 386.38 g/mol (11a, C₂₀H₁₀N₄O₃S) and 403.40 g/mol (11b, C₂₂H₁₇N₃O₃S), both lower than the target compound.
  • Melting Points : 243–246°C (11a) and 213–215°C (11b), indicating high thermal stability .
  • Spectral Data : IR bands at ~2219 cm⁻¹ (CN) and 1718 cm⁻¹ (C=O) confirm functional groups.

Compound 12: Pyrimidoquinazoline Derivative

Structural Differences :

  • Core : Pyrimido[2,1-b]quinazoline fused ring system, contrasting with the simpler pyrazole-pyridine scaffold.
  • Substituents : Includes a 5-methylfuran group and lacks halogen atoms.

Physicochemical Properties :

  • Molecular Weight : 318.29 g/mol (C₁₇H₁₀N₄O₃), significantly smaller than the target compound.
  • Melting Point : 268–269°C, reflecting high crystallinity.
  • Spectral Data : IR bands at 2220 cm⁻¹ (CN) and 1719 cm⁻¹ (C=O) .

CAS 492457-39-3: Pyrazolo[1,5-a]pyrimidine Carboxamide

Structural Differences :

  • Core : Pyrazolo[1,5-a]pyrimidine instead of pyrazole-pyridine.
  • Substituents : Difluoromethyl (-CF₂H) and 4-methoxyphenyl groups, differing from the dichloropyridine and benzyl groups in the target.

Physicochemical Properties :

  • Molecular Weight : 502.52 g/mol (C₂₇H₂₄F₂N₆O₂), higher than the target compound.
  • Functional Groups : Carboxamide and difluoromethyl groups enhance lipophilicity and metabolic stability .

Comparative Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Notable Properties
Target Compound C₁₉H₁₈Cl₂N₄O 401.28 Benzyl, 3,5-dimethylpyrazole, dichloropyridine Carboxamide High lipophilicity, halogenated pyridine
Compound 27 C₂₁H₂₅ClN₄O₃S 448.97 Butyl, 4-chlorophenyl Sulfonamide, pyridine Moderate melting point, SO₂ group
Compound 11a C₂₀H₁₀N₄O₃S 386.38 Trimethylbenzylidene, methylfuran Carbonitrile, thiazole High thermal stability
CAS 492457-39-3 C₂₇H₂₄F₂N₆O₂ 502.52 Difluoromethyl, methoxyphenyl Carboxamide, pyrimidine Enhanced metabolic stability

Biological Activity

N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-3,6-dichloropyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and neuropharmacology. This article reviews the compound's biological activity, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole ring and a dichloropyridine moiety. The presence of these functional groups is crucial for its biological activity.

Chemical Formula:

  • Molecular Formula: C16_{16}H17_{17}Cl2_2N3_3O

Antiproliferative Activity

Research indicates that derivatives of N-(1-benzyl-3,5-dimethylpyrazol-4-yl)benzamides exhibit significant antiproliferative effects in various cancer cell lines. Notably, studies have shown that these compounds can induce apoptosis and inhibit cell proliferation through several mechanisms:

  • mTORC1 Pathway Inhibition:
    • The compound has been shown to reduce mTORC1 activity, which is pivotal in regulating cell growth and metabolism. This inhibition leads to increased autophagy under nutrient-deprived conditions, suggesting a dual mechanism where it not only halts proliferation but also promotes cellular degradation of damaged components .
  • Autophagy Modulation:
    • The compound increases basal autophagy levels but disrupts autophagic flux under starvation conditions by interfering with mTORC1 reactivation. This results in the accumulation of LC3-II, a marker for autophagic activity, indicating that the compound may selectively target cancer cells that rely on autophagy for survival .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureDescriptionImpact on Activity
Benzyl GroupEnhances lipophilicity and binding affinityIncreased potency against cancer cell lines
DichloropyridineContributes to the interaction with target proteinsEssential for antiproliferative effects
Pyrazole RingProvides a scaffold for further modificationsCritical for maintaining biological activity

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on MIA PaCa-2 Cells:
    A study demonstrated that certain derivatives showed submicromolar antiproliferative activity against MIA PaCa-2 pancreatic cancer cells. These compounds not only inhibited cell growth but also altered autophagic processes, highlighting their potential as novel anticancer agents .
  • Neuroleptic Activity:
    Other benzamide derivatives have been evaluated for neuroleptic effects, showing that modifications to the benzamide structure can significantly enhance pharmacological activity compared to established drugs like metoclopramide. This suggests potential applications in treating psychiatric disorders alongside cancer .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-3,6-dichloropyridine-2-carboxamide, and how are intermediates purified?

  • Methodology :

  • Step 1 : Alkylation of 3,5-dimethylpyrazole with benzyl bromide under reflux conditions in dimethylformamide (DMF) to introduce the benzyl group.
  • Step 2 : Reduction of nitro intermediates using NaBH₄/NiCl₂ to generate primary amines .
  • Step 3 : Amide coupling via carbodiimide-mediated reactions (e.g., EDC/HOBt) between the pyrazole-methylamine intermediate and 3,6-dichloropyridine-2-carboxylic acid .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
    • Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) and confirm product identity using NMR (¹H/¹³C) and HRMS .

Q. How is the structural integrity of the compound validated?

  • Techniques :

  • X-ray crystallography : Utilize SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying stereochemistry and hydrogen-bonding networks .
  • Spectroscopy :
  • ¹H NMR : Key signals include aromatic protons (δ 7.2–7.4 ppm for benzyl), pyrazole methyl groups (δ 2.1–2.3 ppm), and dichloropyridine protons (δ 8.1–8.3 ppm) .
  • IR : Confirm carboxamide C=O stretch at ~1650–1680 cm⁻¹ .

Q. What in vitro assays are suitable for initial biological screening?

  • Protocols :

  • Antiproliferative Activity : MTT assays using pancreatic cancer cell lines (e.g., MIA PaCa-2) with IC₅₀ determination after 72-hour exposure .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS to calculate half-life (t½) .

Advanced Research Questions

Q. How does this compound modulate mTORC1 and autophagy pathways?

  • Mechanistic Insights :

  • mTORC1 Inhibition : Western blotting for phospho-S6K (Thr389) in ARPE-19 cells under basal vs. nutrient-starved conditions. Compound treatment reduces S6K phosphorylation, indicating mTORC1 suppression .
  • Autophagy Flux : Monitor LC3-II accumulation via immunofluorescence. Under starvation/refeed conditions, the compound disrupts autophagosome-lysosome fusion, evidenced by persistent LC3-II puncta .
    • Experimental Design : Use lysosomal inhibitors (e.g., chloroquine) to differentiate between enhanced autophagy initiation vs. impaired degradation .

Q. How to conduct structure-activity relationship (SAR) studies for optimizing bioactivity?

  • SAR Framework :

  • Core Modifications : Vary substituents on the pyrazole (e.g., 3,5-dimethyl vs. 3-ethyl-5-methyl) and dichloropyridine (e.g., 3,6-dichloro vs. 3-chloro-6-fluoro) .
  • Bioisosteric Replacement : Replace carboxamide with sulfonamide or urea to assess impact on potency and solubility .
    • Data Analysis : Correlate logP (calculated via ChemDraw) with cellular permeability and IC₅₀ values to identify optimal lipophilicity ranges .

Q. How to resolve contradictions in reported antiproliferative activity across cell lines?

  • Approach :

  • Cell Panel Diversity : Test across 10+ cancer types (e.g., NCI-60 panel) to identify lineage-specific sensitivity .
  • Biochemical Profiling : Compare target engagement (e.g., mTORC1 inhibition) in sensitive vs. resistant cell lines using CETSA (Cellular Thermal Shift Assay) .
    • Case Study : In MIA PaCa-2 (pancreatic) vs. A549 (lung), differences in basal autophagy levels may explain variance in IC₅₀ .

Q. What computational tools predict metabolic hotspots and degradation pathways?

  • In Silico Methods :

  • Metabolism Prediction : Use Schrödinger’s ADMET Predictor or StarDrop to identify labile sites (e.g., benzylic methyl oxidation) .
  • Docking Studies : Glide/SP docking into mTOR’s ATP-binding pocket to rationalize SAR trends .

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